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molecular formula C7H15Cl2N B1610862 2-(2-Chloroethyl)piperidinium chloride CAS No. 60012-49-9

2-(2-Chloroethyl)piperidinium chloride

Cat. No. B1610862
M. Wt: 184.1 g/mol
InChI Key: ONZMGKDDADKPOJ-UHFFFAOYSA-N
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Patent
US04683239

Procedure details

A 27.2 g (0.2 mole) sample of 2-(2-hydroxyethyl)piperidine was treated with ethereal hydrogen chloride and the salt was dried briefly. The solid was dissolved in 125 mL of warm chloroform and then 33.5 mL (0.46) of thionyl chloride was added in portions to the solution. The mixture was refluxed for 2.5 hr. The reaction mixture was cooled to room temperature, and the solvent evaporated in vacuo to a brown solid. The solid was recrystallized from ethanol-ether to give 17 g (46% yield) of the title compound as solid, mp=160°-162° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1.[ClH:10]>>[ClH:10].[Cl:10][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1NCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt was dried briefly
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 125 mL of warm chloroform
ADDITION
Type
ADDITION
Details
33.5 mL (0.46) of thionyl chloride was added in portions to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo to a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCC1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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